
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OXA-239 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
The structural feature of the 1,3,4-oxadiazole ring, similar to the investigated compound, allows effective binding with biological systems, eliciting an array of bioactivities. This has led to the development of derivatives with high therapeutic potency used for treating various diseases, emphasizing the value of oxadiazole-based compounds in medicinal chemistry (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,4-oxadiazole moiety, display a wide range of pharmacological activities. They have been modified to synthesize more effective and potent drugs, showing applications as antimicrobial, anticancer, anti-inflammatory, and other biological activities. The diverse biological actions of coumarin and oxadiazole derivatives highlight the potential of these compounds in drug development (Jalhan et al., 2017).
Synthetic and Pharmacological Review of Oxadiazole Derivatives
Recent advancements in the synthesis and pharmacological study of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, reveal their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This indicates the crucial role of oxadiazole in developing new therapeutic agents with enhanced pharmacological profiles (Wang et al., 2022).
Significance in Drug Development
The presence of the 1,3,4-oxadiazole core in biologically active molecules signifies its importance in new drug development. Compounds containing this moiety are efficacious and possess lower toxicity, making them promising candidates for treating various diseases. The review emphasizes the oxadiazole core's utility in medicinal chemistry for creating new drug aspirants (Rana et al., 2020).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-5-3-2-4-11(13)8-14(19)18-7-6-12(9-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPHZUPFVRVRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

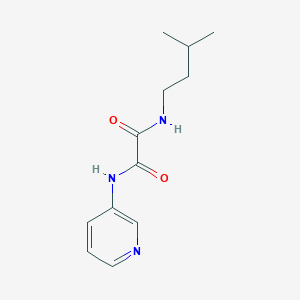
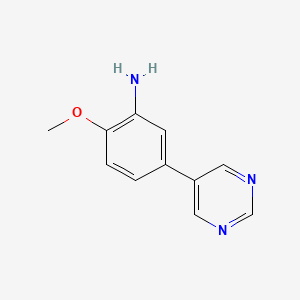
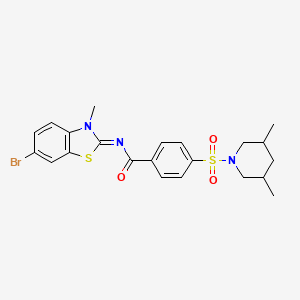
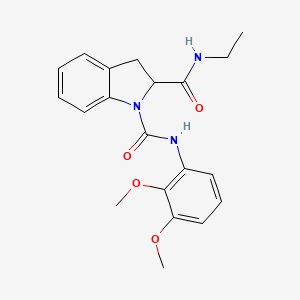
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)
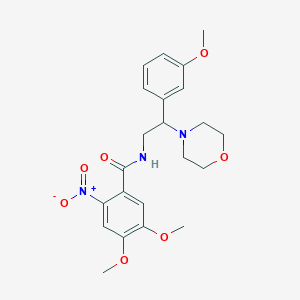

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)